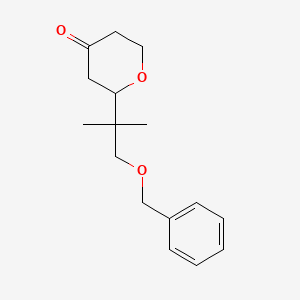
2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one is an organic compound featuring a tetrahydropyran ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one typically involves the formation of the tetrahydropyran ring through intramolecular cyclization reactions. One common method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity . Another approach utilizes lanthanide triflates as catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes in room temperature ionic liquids .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . These methods ensure high yields and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include tetrahydropyran derivatives, alcohols, and substituted tetrahydropyrans .
Aplicaciones Científicas De Investigación
2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one involves its reactivity towards nucleophiles and electrophiles. The oxygen atom in the pyran ring acts as a nucleophile, participating in reactions such as acylation, alkylation, and condensation . This reactivity facilitates the compound’s role as an intermediate in organic synthesis and its potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Similar in structure but contains a sulfur atom instead of oxygen.
4-Oxotetrahydropyran: A simpler analog with similar reactivity.
Tetrahydro-4H-indol-4-one: Contains a nitrogen atom and is used in medicinal chemistry.
Uniqueness
2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one is unique due to its specific benzyloxy and methylpropan-2-yl substituents, which confer distinct chemical properties and reactivity patterns compared to its analogs .
Propiedades
Fórmula molecular |
C16H22O3 |
|---|---|
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
2-(2-methyl-1-phenylmethoxypropan-2-yl)oxan-4-one |
InChI |
InChI=1S/C16H22O3/c1-16(2,15-10-14(17)8-9-19-15)12-18-11-13-6-4-3-5-7-13/h3-7,15H,8-12H2,1-2H3 |
Clave InChI |
XDDHCQSORAGPNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1=CC=CC=C1)C2CC(=O)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)
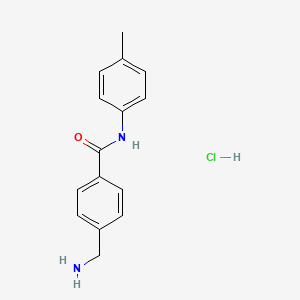
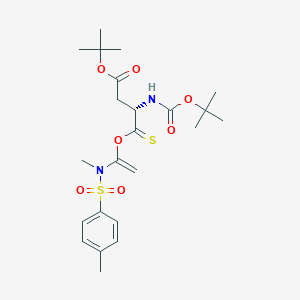
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
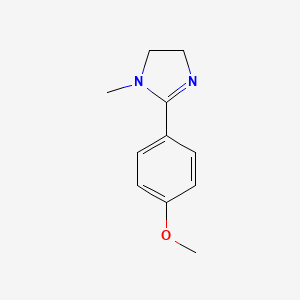
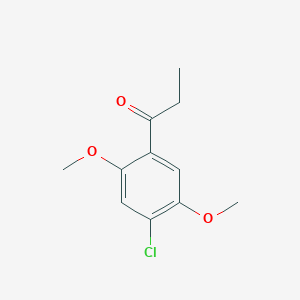
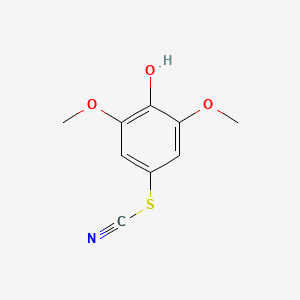
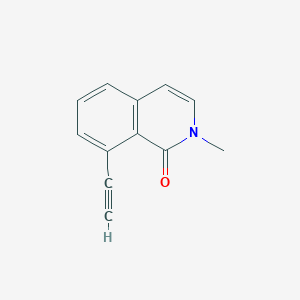
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
![N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
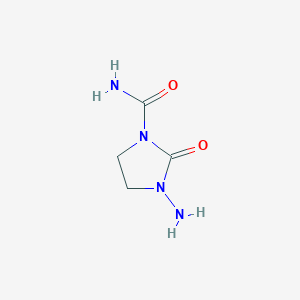
![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
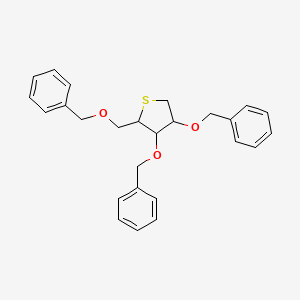
![7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione](/img/structure/B12820286.png)
